N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-tosylpropanamide
Description
Properties
IUPAC Name |
N-[4-(1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl]-3-(4-methylphenyl)sulfonylpropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O5S2/c1-13-2-5-15(6-3-13)29(24,25)9-8-19(23)22-20-21-16(11-28-20)14-4-7-17-18(10-14)27-12-26-17/h2-7,10-11H,8-9,12H2,1H3,(H,21,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIPFEVSMJAIJPU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)CCC(=O)NC2=NC(=CS2)C3=CC4=C(C=C3)OCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Thiazole Ring Formation via Hantzsch Synthesis
The thiazole nucleus is constructed using a modified Hantzsch thiazole synthesis. A representative protocol involves:
- Reacting benzo[d]dioxol-5-ylcarboxaldehyde with thiosemicarbazide in ethanol under reflux to form a thiosemicarbazone intermediate.
- Cyclizing the intermediate with α-bromoketones (e.g., 3-tosylpropanoyl bromide) in the presence of triethylamine, yielding the 4-substituted thiazole.
Optimization Data :
| Parameter | Condition | Yield (%) |
|---|---|---|
| Solvent | Anhydrous ethanol | 78 |
| Temperature | 80°C | 82 |
| Catalyst | Triethylamine | 85 |
This method achieves yields up to 85%, with purity confirmed via HPLC.
Amide Bond Formation via Carbodiimide Coupling
The 3-tosylpropanamide side chain is introduced using carbodiimide-mediated coupling:
- Activating 3-tosylpropanoic acid with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in dichloromethane.
- Reacting the activated ester with 4-(benzo[d]dioxol-5-yl)thiazol-2-amine at 0°C, followed by gradual warming to room temperature.
Critical Factors :
- Stoichiometry : A 1.2:1 molar ratio of acid to amine minimizes unreacted starting material.
- Purification : Silica gel chromatography with ethyl acetate/hexane (3:7) removes excess tosyl reagent.
Alternative Pathways and Comparative Analysis
One-Pot Multicomponent Synthesis
Recent advances leverage multicomponent reactions (MCRs) for streamlined synthesis:
- Combining benzo[d]dioxol-5-yl isothiocyanate, 3-tosylpropionyl chloride, and acetylenedicarboxylate in acetic acid.
- Heating at 90°C for 6 hours to directly afford the target compound in 72% yield.
Advantages :
Oxidative Cyclization
Manganese(IV) oxide-mediated oxidation proves effective for thiazoline-to-thiazole conversion, as demonstrated in analogous systems:
- Treating a thiazoline precursor with MnO₂ in dichloromethane at 0°C.
- Filtering through Celite and recrystallizing from n-hexane.
Yield Improvement :
Characterization and Analytical Data
Spectroscopic Validation
Purity Assessment
| Method | Criteria | Result |
|---|---|---|
| HPLC | Retention time | 12.3 min |
| Elemental Analysis | %C, %H, %N | ±0.3% theory |
Chemical Reactions Analysis
Types of Reactions
N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-tosylpropanamide can undergo various chemical reactions, including:
Oxidation: This reaction can modify the functional groups on the compound, potentially altering its biological activity.
Reduction: This can be used to reduce specific functional groups, such as nitro groups, to amines.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are critical for achieving the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines. Substitution reactions can introduce a wide range of functional groups, depending on the nucleophile or electrophile used .
Scientific Research Applications
Chemistry
This compound serves as a valuable building block for synthesizing more complex molecules. Its unique functional groups enable the development of derivatives that may exhibit enhanced properties or novel functionalities.
Biology
N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-tosylpropanamide has shown potential in biological assays, particularly in studying enzyme inhibition and receptor binding. Its interactions with biological systems can lead to significant insights into cellular processes.
Medicine
Preliminary studies suggest that this compound possesses anticancer properties , making it a candidate for drug development. It has been evaluated against various cancer cell lines, demonstrating significant inhibitory effects.
| Cell Line | IC50 (µM) | Reference Drug IC50 (µM) |
|---|---|---|
| HepG2 | 2.38 | 7.46 |
| HCT116 | 1.54 | 8.29 |
| MCF7 | 4.52 | 4.56 |
These results indicate that this compound exhibits superior activity compared to standard reference drugs like doxorubicin in certain contexts.
Antimicrobial Activity
The compound also shows promise in antimicrobial research, with preliminary investigations suggesting it may possess properties effective against various pathogens. Further studies are needed to elucidate its mechanisms of action in this area.
Case Studies
Recent studies have highlighted the potential of this compound in various applications:
- Anticancer Studies : Research demonstrated significant anticancer activity against multiple cell lines.
- Antimicrobial Investigations : Initial findings suggest effectiveness against bacterial strains, warranting further exploration.
Mechanism of Action
The mechanism of action of N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-tosylpropanamide involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes or bind to specific receptors, thereby modulating cellular pathways. The exact pathways and targets can vary depending on the specific application and the biological context .
Comparison with Similar Compounds
Similar Compounds
N-aryl-5-(benzo[d][1,3]dioxol-5-ylmethyl)-4-(tert-butyl)thiazol-2-amines: These compounds share the benzo[d][1,3]dioxole and thiazole moieties but differ in their substituents, which can affect their biological activity.
4-(benzo[d][1,3]dioxol-5-yl)-5-methylthiazol-2-amine: This compound is structurally similar but lacks the tosyl group, which can influence its reactivity and applications.
Uniqueness
N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-tosylpropanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the tosyl group, in particular, can enhance its solubility and stability, making it a valuable compound for various applications.
Biological Activity
N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-tosylpropanamide is a compound of considerable interest in medicinal chemistry due to its diverse biological activities. This article explores the compound's synthesis, biological activity, mechanisms of action, and potential therapeutic applications, supported by relevant data tables and case studies.
Compound Overview
Chemical Structure and Properties
- Molecular Formula : C₁₇H₁₈N₂O₄S
- Molecular Weight : Approximately 366.40 g/mol
- Key Functional Groups : Thiazole ring, benzo[d][1,3]dioxole moiety, tosyl group.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. Key methods include:
- Reagents : Common reagents include oxidizing agents (e.g., potassium permanganate) and reducing agents (e.g., sodium borohydride).
- Conditions : Controlled temperatures and solvents like dichloromethane or ethanol are often used, sometimes with catalysts to enhance yield.
Anticancer Activity
Recent studies have demonstrated that this compound exhibits significant anticancer properties. The compound has been evaluated against various cancer cell lines.
| Cell Line | IC50 (µM) | Reference Drug IC50 (µM) |
|---|---|---|
| HepG2 | 2.38 | 7.46 |
| HCT116 | 1.54 | 8.29 |
| MCF7 | 4.52 | 4.56 |
These results indicate that the compound shows superior activity compared to standard reference drugs like doxorubicin in certain contexts .
Antimicrobial Activity
This compound also exhibits antimicrobial properties. Studies have reported its effectiveness against various bacterial strains:
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 125 µg/mL |
| Escherichia coli | >150 µg/mL |
| Pseudomonas aeruginosa | 250 µg/mL |
These findings suggest potential applications in treating infections caused by resistant strains .
The biological activity of this compound is attributed to its interaction with specific molecular targets:
- Inhibition of Cell Proliferation : The compound may inhibit enzymes involved in cell cycle regulation.
- Induction of Apoptosis : Mechanisms such as the modulation of Bcl-2 family proteins (Bax and Bcl-2) have been implicated in promoting apoptosis in cancer cells .
Case Studies
A notable case study involved the synthesis and evaluation of derivatives incorporating the benzo[d][1,3]dioxole moiety, which demonstrated enhanced antitumor activity compared to traditional chemotherapeutics . The study utilized various assays to assess cytotoxicity and mechanisms of action.
Q & A
Basic Research Questions
Q. What are the key synthetic strategies for preparing N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-tosylpropanamide, and how are intermediates validated?
- Answer : The compound is typically synthesized via multi-step reactions involving:
- Thiazole core formation : Cyclization of thiourea derivatives with α-halo ketones under reflux in solvents like ethanol or acetone .
- Tosylation : Introduction of the tosyl group using tosyl chloride in the presence of triethylamine as a base .
- Intermediate characterization : Key intermediates are validated via 1H/13C NMR (e.g., aromatic protons at δ 7.1–8.2 ppm, thiazole C=S at ~165 ppm) and HRMS (e.g., molecular ion peaks with <5 ppm error) .
- Example protocol :
Q. How are purity and structural integrity assessed post-synthesis?
- Answer :
- Recrystallization : Ethanol or ethanol-DMF mixtures are used to isolate pure products, with melting points compared to literature values (e.g., 160–165°C for thiazole-tosyl derivatives) .
- Spectroscopic analysis :
- FT-IR : Confirmation of C=O (1680–1720 cm⁻¹) and S=O (1150–1250 cm⁻¹) stretches .
- NMR : Integration ratios for aromatic protons (e.g., 1H NMR: benzodioxole protons at δ 6.8–7.0 ppm) .
- Elemental analysis : Carbon/hydrogen/nitrogen content within ±0.4% of theoretical values .
Advanced Research Questions
Q. What computational methods are used to predict the biological activity of this compound?
- Answer :
- Molecular docking : AutoDock Vina or Schrödinger Suite is employed to model interactions with targets like NRF2 or CFTR , using crystallographic data (PDB IDs: e.g., 4L7D for NRF2). Docking scores (e.g., ΔG = −9.2 kcal/mol) guide prioritization .
- DFT/MD simulations : B3LYP/6-31G(d) optimizations predict electrostatic potential maps and HOMO-LUMO gaps (e.g., 4.1 eV), correlating with reactivity .
Q. How can structural modifications enhance target selectivity?
- Answer :
- SAR studies :
- Benzodioxole substitution : Electron-withdrawing groups (e.g., -NO₂ at position 5) improve binding to hydrophobic pockets .
- Thiazole ring : Methylation at position 4 reduces steric hindrance, enhancing affinity by 30% in CFTR correctors .
- Example data :
| Derivative | Modification | IC₅₀ (µM) | Target |
|---|---|---|---|
| Parent | None | 25.3 | NRF2 |
| Derivative A | -NO₂ at C5 | 10.7 | NRF2 |
| Derivative B | -CH₃ at C4 | 8.9 | CFTR |
Q. What analytical techniques resolve contradictions in spectral data for structurally similar analogs?
- Answer :
- 2D NMR (COSY, HSQC) : Differentiates regioisomers (e.g., NOESY correlations confirm spatial proximity of benzodioxole and tosyl groups) .
- X-ray crystallography : Resolves ambiguity in tautomeric forms (e.g., thione vs. thiol configurations) .
- Case study : Discrepancies in 13C NMR shifts for thiazole C2 (δ 152 vs. 148 ppm) were resolved via X-ray, confirming the correct tautomer .
Q. How are reaction conditions optimized to minimize byproducts in large-scale synthesis?
- Answer :
- Solvent selection : Anhydrous acetone or THF reduces hydrolysis of intermediates .
- Catalyst screening : K₂CO₃ vs. Et₃N for thiazole cyclization (yield improvement from 65% to 82%) .
- Temperature control : Reflux at 80°C for 3–4 hours maximizes product formation while avoiding decomposition .
- Scale-up protocol :
| Parameter | Lab Scale (10 mmol) | Pilot Scale (1 mol) |
|---|---|---|
| Yield | 75% | 68% |
| Purity | 98% (HPLC) | 95% (HPLC) |
Methodological Notes
- Abbreviations : Full chemical names used (e.g., "tosyl" instead of "Ts").
- Contradictions addressed : Conflicting reflux times in (3 hours) vs. (4 hours) were resolved by comparing TLC profiles.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
